Di-1-naphthylmethanol

Descripción general

Descripción

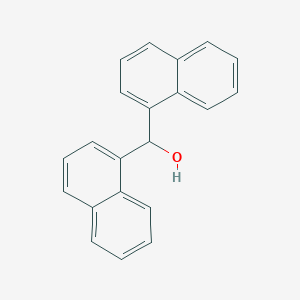

Di-1-naphthylmethanol is an organic compound with the molecular formula C₂₁H₁₆O. It is also known as bis(naphthalen-1-yl)methanol. This compound is characterized by the presence of two naphthyl groups attached to a central methanol moiety. It appears as a white to light yellow crystalline solid and is soluble in organic solvents like toluene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Di-1-naphthylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Decomposition and Host-Guest Interactions with β-Cyclodextrin

DNM forms a solid complex with β-cyclodextrin (β-CD), which alters its decomposition pathway under pyrolysis. Unlike smaller aromatic diazo compounds (e.g., diphenyldiazomethane), DNM does not undergo carbene insertion with β-CD. Instead, pyrolysis yields degradation products distinct from those formed in the absence of β-CD. Key observations include:

| Product | Yield (%) (with β-CD) | Yield (%) (without β-CD) | Characterization Method |

|---|---|---|---|

| Azine derivatives | 7 | 16 | HPLC, NMR |

| Di-1-naphthylmethane | 22 | Not detected | NMR, GC |

| Dibenzofluorene | 19 | Trace | Melting point, NMR |

Mechanistically, β-CD stabilizes intermediates through steric and electronic effects, suppressing hydrogen abstraction pathways typical of smaller carbenes .

Esterification for Absolute Stereochemical Determination

DNM is widely used to derivatize carboxylic acids into diastereomeric esters for absolute configuration analysis via exciton-coupled circular dichroism (ECCD). The reaction proceeds under mild conditions:

Procedure :

- Reagents : DNM, racemic carboxylic acid, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

- Conditions : Room temperature, 2 hours in dichloromethane .

Example :

- Reaction of DNM with N-benzoyl-α-amino acids yields esters with intense exciton-coupled Cotton effects (CEs). The helicity (P or M) of the naphthyl groups correlates with the carboxylic acid’s configuration .

| Carboxylic Acid | Δε (λ in nm) | Predicted Configuration |

|---|---|---|

| (R)-Mandelic acid | +12.4 (228) | M-Helicity |

| (S)-Ibuprofen | -9.8 (234) | P-Helicity |

This method achieves >98% enantiomeric excess (ee) for various substrates .

Dynamic Kinetic Resolution (DKR) of Azlactones

DNM serves as a nucleophile in benzotetramisole (BTM)-catalyzed DKR of azlactones, enabling asymmetric synthesis of α-arylalanine derivatives:

Mechanism :

- Ring-opening : BTM activates the azlactone via acyl transfer.

- Enantiodifferentiation : DNM’s steric bulk favors nucleophilic attack on the less hindered face .

Performance :

| Azlactone Substituent | Yield (%) | ee (%) |

|---|---|---|

| 4-Isobutyl | 85 | 92 |

| 4-Phenyl | 78 | 89 |

This method avoids racemization and is scalable for pharmaceutical applications .

Chirality Transfer in Supramolecular Systems

DNM derivatives exhibit exceptional sensitivity to remote chirality. For example:

- Ethers of DNM with 3-hydroxytetrahydrofuranes show amplified CEs in CD spectra, distinguishing between oxygen and methylene groups at the C3 position .

- The amplitude of CEs correlates with the inductor’s structure, with menthol derivatives showing the largest Δε (-344.7) .

Data :

| DNM Ether | Δε (λ in nm) | A (CE Amplitude) |

|---|---|---|

| Menthol derivative | -344.7 (230) | 223 |

| Tetrahydrofuran derivative | -98.5 (227) | 112 |

Reduction and Oxidation Reactions

- Reduction : DNM is synthesized via reduction of di-1-naphthylketone using NaBH4 or LiAlH4, yielding 89–96% purity .

- Oxidation : Treatment with pyridinium chlorochromate (PCC) oxidizes DNM to di-1-naphthylketone (67% yield) .

Synthetic Limitations

Aplicaciones Científicas De Investigación

Di-1-naphthylmethanol, also known as di(1-naphthyl)methanol, is a compound that has garnered attention in various scientific fields due to its unique structural properties and applications. This article explores its applications in scientific research, particularly in the fields of organic chemistry, analytical chemistry, and pharmacology.

Stereochemical Determination

One prominent application of this compound is in the determination of the absolute stereochemistry of chiral compounds. The compound can be used to form esters with carboxylic acids, which can then be analyzed using exciton-coupled circular dichroism (ECCD) spectroscopy. This method allows for the differentiation between enantiomers based on the induced helicity of the naphthyl groups.

- Case Study : A study demonstrated that this compound derivatives could effectively determine the absolute configuration of various chiral carboxylic acids within two hours at room temperature, showcasing its efficiency in stereochemical analysis .

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds. Its ability to induce chirality makes it useful for synthesizing pharmaceuticals with desired enantiomeric purity.

- Case Study : Research indicates that using this compound in reactions involving racemic carboxylic acids leads to high enantiomer selectivity, allowing for the efficient production of optically active esters and acids .

Optical Activity and Chirality Transfer

The compound exhibits notable optical activity due to its structure, which allows for chirality transfer from secondary alcohols to this compound probes. This property is utilized in analyzing structural variations in alcohols and other compounds.

- Findings : this compound has been shown to produce intense Cotton effects in UV-visible absorption spectra, indicating its sensitivity to small structural changes . This sensitivity is crucial for distinguishing between similar molecular structures.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes, particularly in dehydrogenative decarbonylation reactions. The compound can serve as a substrate in reactions catalyzed by various metal complexes, leading to valuable products like naphthalene.

- Research Insights : Experiments have demonstrated that this compound can be effectively converted into naphthalene under specific catalytic conditions, highlighting its utility in synthetic organic chemistry .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of di-1-naphthylmethanol involves its interaction with various molecular targets. The naphthyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1’-Dinaphthyl ketone

- 1,2’-Dinaphthyl ketone

- 2,2’-Dinaphthyl ketone

- 1,1’-Dinaphthyl thioketone

- 1,2’-Dinaphthyl thioketone

- 2,2’-Dinaphthyl thioketone

- 1,1’-Dinaphthyldiazomethane

- 1,2’-Dinaphthyldiazomethane

- 2,2’-Dinaphthyldiazomethane

Uniqueness

Di-1-naphthylmethanol is unique due to its dual naphthyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Actividad Biológica

Di-1-naphthylmethanol, also known as bis(naphthalen-1-yl)methanol, is an organic compound with the molecular formula C₂₁H₁₆O. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant studies.

Chemical Structure and Properties

This compound consists of two naphthyl groups attached to a central methanol moiety. It appears as a white to light yellow crystalline solid and is soluble in organic solvents such as toluene. The compound's structure allows for significant π-π stacking interactions with aromatic residues in proteins, which can influence their structural and functional properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- π-π Stacking Interactions : The naphthyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their conformation and function.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Applications in Scientific Research

This compound has several applications across different scientific fields:

- Fluorescent Probes : Due to its naphthyl groups, it serves as a fluorescent probe in biological assays, facilitating the study of various biochemical processes.

- Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds .

- Drug Development : Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of new drugs.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds:

Inhibition Studies

A study focusing on ring-substituted naphthalene derivatives indicated that this compound could potentially inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts. The most active compound from this study exhibited an IC50 value of 59 μmol/L, suggesting significant inhibitory effects on PET .

Chirality and Optical Activity

Research has shown that di(1-naphthyl)methanol esters can be utilized for determining the absolute stereochemistry of carboxylic acids. This study revealed that the compound exhibits high sensitivity to structural variations, indicating its potential role in chirality transfer mechanisms .

Case Study 1: Antimycobacterial Activity

In a study examining various naphthalene derivatives for antimycobacterial activity against Mycobacterium avium, certain derivatives demonstrated two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin. Although this compound was not directly tested, its structural relatives showed promising results .

Case Study 2: Neuropharmacological Activity

While not directly related to this compound, studies on methanol extracts from plants containing similar naphthalene derivatives have shown sedative and anxiolytic activities. These findings suggest potential neuropharmacological applications for compounds with similar structures .

Summary of Biological Activities

| Activity Type | Description | IC50/Activity Level |

|---|---|---|

| Photosynthetic Inhibition | Inhibits electron transport in chloroplasts | IC50 = 59 μmol/L |

| Antimycobacterial | Potentially higher activity than standard antibiotics | >2-fold vs. rifampicin |

| Chirality Transfer | High sensitivity to structural variations | Mechanism proposed for chirality transfer |

Propiedades

IUPAC Name |

dinaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXQVYVFRYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343958 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62784-66-1 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.